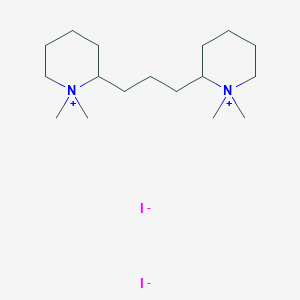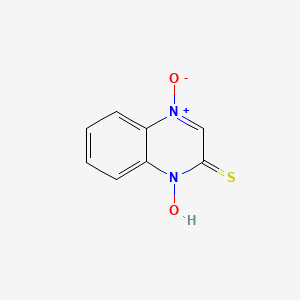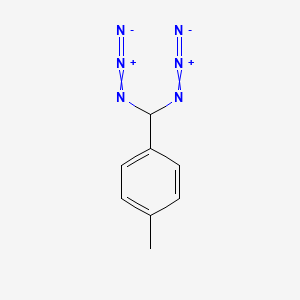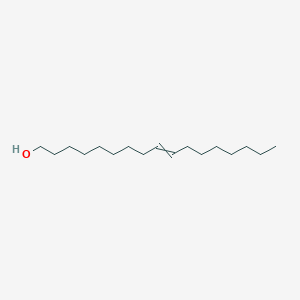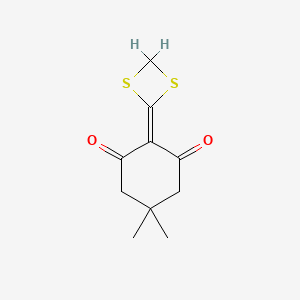![molecular formula C15H20O4 B14329456 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 100234-38-6](/img/structure/B14329456.png)
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is a spiro compound characterized by a unique structure that includes a spiro junction connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of phenoxymethyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Shares a similar ring structure but lacks the spiro junction.
1,3-Dithiane: Contains sulfur atoms in the ring, offering different chemical properties.
1,3-Oxathiane: Combines oxygen and sulfur in the ring, providing unique reactivity.
Uniqueness
2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is unique due to its spiro junction, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
100234-38-6 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-(phenoxymethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C15H20O4/c1-3-7-13(8-4-1)16-11-14-12-18-15(19-14)9-5-2-6-10-17-15/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Clave InChI |
ULKFBMHAPLTVLO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(OCC1)OCC(O2)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
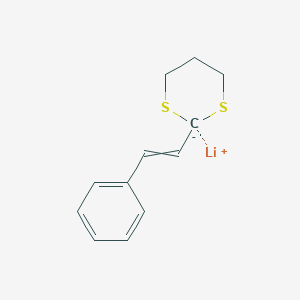
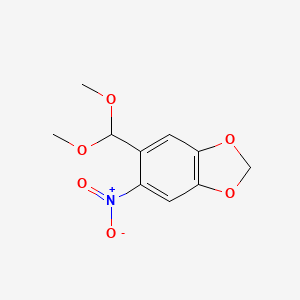
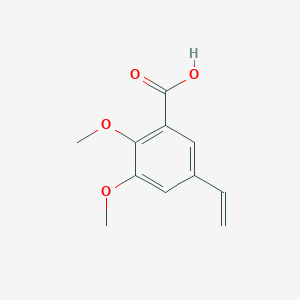
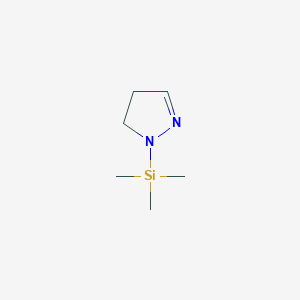
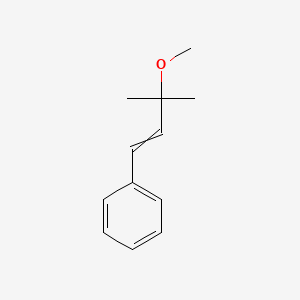
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
